

# Independent validation of the Fosinopril Versus Amlodipine Cardiovascular Events Trial (FACET) findings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *fosinopril*

Cat. No.: *B1204618*

[Get Quote](#)

An Independent Review of the **Fosinopril** Versus Amlodipine Cardiovascular Events Trial (FACET) Findings

The **Fosinopril** Versus Amlodipine Cardiovascular Events Trial (FACET) was a notable study that compared the effects of an angiotensin-converting enzyme (ACE) inhibitor, **fosinopril**, with a calcium channel blocker, amlodipine, on cardiovascular outcomes in patients with both hypertension and non-insulin-dependent diabetes mellitus (NIDDM). This guide provides a detailed comparison of the performance of these two drugs, supported by data from the FACET trial and its follow-up study, the **Fosinopril** Versus Amlodipine Comparative Treatments Study (FACTS), as well as findings from broader meta-analyses.

## Data Presentation

The quantitative outcomes of the FACET and FACTS trials are summarized in the tables below, offering a clear comparison of the effects of **fosinopril** and amlodipine.

Table 1: Cardiovascular Events in the FACET Trial[1][2]

| Outcome                                                  | Fosinopril Group<br>(n=189) | Amlodipine Group<br>(n=191) | Hazard Ratio (95%<br>CI) |
|----------------------------------------------------------|-----------------------------|-----------------------------|--------------------------|
| Combined Outcome<br>(MI, Stroke,<br>Hospitalized Angina) | 14                          | 27                          | 0.49 (0.26-0.95)         |

MI: Myocardial Infarction; CI: Confidence Interval

Table 2: Effects on Blood Pressure and Plasminogen Activator Inhibitor-1 (PAI-1) in the FACTS Trial[3][4]

| Parameter                             | Fosinopril     | Amlodipine    | P-value |
|---------------------------------------|----------------|---------------|---------|
| Systolic Blood<br>Pressure Reduction  | 8 mm Hg        | 10 mm Hg      | 0.029   |
| Diastolic Blood<br>Pressure Reduction | 3 mm Hg        | 5 mm Hg       | 0.040   |
| Change in PAI-1<br>(ng/mL)            | $-3.8 \pm 2.5$ | $5.4 \pm 3.6$ | 0.045   |

## Experimental Protocols

### Fosinopril Versus Amlodipine Cardiovascular Events Trial (FACET)[1][2]

- Study Design: A multicenter, randomized, open-label trial.
- Inclusion Criteria: Patients with a diagnosis of NIDDM and hypertension (systolic blood pressure  $> 140$  mmHg or diastolic blood pressure  $> 90$  mmHg).
- Exclusion Criteria: History of coronary heart disease or stroke, serum creatinine  $> 1.5$  mg/dl, and albuminuria  $> 40$  micrograms/min.
- Interventions: Patients were randomly assigned to receive either **fosinopril** (20 mg/day) or amlodipine (10 mg/day). If blood pressure was not controlled with the initial monotherapy, the

other study drug was added.

- Follow-up: Patients were followed for up to 3.5 years.
- Primary Aim: To compare the effects of **fosinopril** and amlodipine on serum lipids and diabetes control.
- Secondary Outcomes: Prospectively defined cardiovascular events, including acute myocardial infarction, stroke, and hospitalized angina.

## Fosinopril Versus Amlodipine Comparative Treatments Study (FACTS)[3][4]

- Study Design: A double-blind, crossover, randomized, controlled trial.
- Participants: Individuals with type 2 diabetes and hypertension.
- Intervention: After a 4-week placebo period, participants were randomized to receive either **fosinopril** (20 mg or 40 mg daily) or amlodipine (5 mg or 10 mg daily) for 4 weeks. This was followed by a 4-week placebo washout period before crossing over to the other treatment.
- Primary Outcome: To compare the effects of **fosinopril** with amlodipine on plasma PAI-1 antigen.
- Secondary Outcomes: Blood pressure, angiotensin II, tissue plasminogen activator (tPA) antigen, fibrinogen, C-reactive protein (CRP), and interleukin-6 (IL-6).

## Signaling Pathways and Experimental Workflow

The mechanisms of action of **fosinopril** and amlodipine involve distinct signaling pathways. **Fosinopril** acts on the Renin-Angiotensin-Aldosterone System (RAAS), while amlodipine blocks L-type calcium channels.



[Click to download full resolution via product page](#)

Figure 1: Signaling pathways of **Fosinopril** and Amlodipine.

The workflow of the FACET trial is illustrated below, from patient screening to the final analysis of cardiovascular outcomes.



[Click to download full resolution via product page](#)

Figure 2: FACET trial experimental workflow.

## Discussion of Findings

The FACET trial demonstrated that while both **fosinopril** and amlodipine were effective in lowering blood pressure, the **fosinopril** group had a significantly lower risk of the combined outcome of acute myocardial infarction, stroke, or hospitalized angina.[1][2] This suggests that the cardiovascular benefits of **fosinopril** may extend beyond its blood pressure-lowering effects.

The FACTS trial provided a potential mechanistic explanation for the FACET findings.[3][4] In this study, amlodipine was found to be more potent in reducing both systolic and diastolic blood pressure.[3][4] However, **fosinopril** was shown to significantly decrease levels of PAI-1, an inhibitor of fibrinolysis, whereas amlodipine tended to increase PAI-1 levels.[3][4] Elevated PAI-1 is associated with an increased risk of thrombotic events, and the reduction of PAI-1 by **fosinopril** could contribute to its superior cardiovascular protection.

Broader meta-analyses of antihypertensive drugs have provided a larger context for these findings. These analyses consistently show that ACE inhibitors and angiotensin receptor blockers (ARBs) are associated with a lower incidence of new-onset diabetes compared to calcium channel blockers, beta-blockers, and diuretics. While the FACET trial focused on patients who already had diabetes, this class effect on glucose metabolism is noteworthy. Furthermore, some meta-analyses suggest that ACE inhibitors may offer superior cardioprotective effects compared to other antihypertensive classes, which aligns with the results of the FACET trial.

In conclusion, the findings from the FACET trial, supported by the mechanistic insights from the FACTS trial and the broader evidence from meta-analyses, suggest that **fosinopril** may offer cardiovascular benefits beyond blood pressure reduction in hypertensive patients with NIDDM. The differential effects on the fibrinolytic system, as evidenced by changes in PAI-1, appear to be a key factor. These findings underscore the importance of considering the pleiotropic effects of antihypertensive agents when selecting therapies for this high-risk patient population.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Outcome results of the Fosinopril Versus Amlodipine Cardiovascular Events Randomized Trial (FACET) in patients with hypertension and NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Fosinopril versus amlodipine comparative treatments study: a randomized trial to assess effects on plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent validation of the Fosinopril Versus Amlodipine Cardiovascular Events Trial (FACET) findings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204618#independent-validation-of-the-fosinopril-versus-amlodipine-cardiovascular-events-trial-facet-findings>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)